

A Technical Guide to the Spectroscopic Analysis of Ethyl 2-hydroxycyclopentanecarboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ethyl 2-hydroxycyclopentanecarboxylate

Cat. No.: B158189

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Ethyl 2-hydroxycyclopentanecarboxylate**. Due to the limited availability of published spectra for this specific molecule, this guide incorporates data from closely related analogs to provide a robust analytical framework. The methodologies for key spectroscopic techniques are detailed to assist in the acquisition and interpretation of experimental data.

Spectroscopic Data

The spectroscopic data for **Ethyl 2-hydroxycyclopentanecarboxylate** and its analogs are summarized below. These tables provide a comparative reference for researchers working with this and structurally similar compounds.

Mass Spectrometry Data

The mass spectrum for a stereoisomer, (1R,2S)-2-hydroxy-1-cyclopentanecarboxylic acid ethyl ester, provides valuable information for the elucidation of the molecular formula and fragmentation patterns.

Parameter	Value	Source
Molecular Formula	C ₈ H ₁₄ O ₃	N/A
Molecular Weight	158.19 g/mol	N/A
Exact Mass	158.0943 g/mol	N/A
Key Fragments (m/z)	Relative Intensity	Interpretation
158	Low	[M] ⁺
113	Moderate	[M - C ₂ H ₅ O] ⁺
85	High	[M - COOC ₂ H ₅] ⁺
67	Moderate	[C ₅ H ₇] ⁺

Representative ¹H NMR Data

No specific ¹H NMR data for **Ethyl 2-hydroxycyclopentanecarboxylate** was available in the searched resources. The following table presents expected chemical shifts and multiplicities based on the analysis of analogous compounds, such as Ethyl 2-oxocyclopentanecarboxylate, and general principles of NMR spectroscopy. The reduction of the ketone in the 2-position to a hydroxyl group would result in the appearance of a proton on the carbon bearing the hydroxyl group (H-2) and the disappearance of the signals associated with the enolic form present in the keto-ester.

Proton	Expected Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)
-OH	1.5 - 3.5	broad singlet	-
-OCH ₂ CH ₃	4.1 - 4.3	quartet	7.1
H-2	3.8 - 4.2	multiplet	-
H-1	2.5 - 2.9	multiplet	-
Cyclopentyl CH ₂	1.5 - 2.2	multiplet	-
-OCH ₂ CH ₃	1.2 - 1.4	triplet	7.1

Representative ^{13}C NMR Data

No specific ^{13}C NMR data for **Ethyl 2-hydroxycyclopentanecarboxylate** was available in the searched resources. The table below shows the expected chemical shifts, which are predicted based on the analysis of related structures like Ethyl 2-oxocyclopentanecarboxylate. The most significant change would be the upfield shift of the C=O signal to a C-OH signal.

Carbon	Expected Chemical Shift (ppm)
C=O (ester)	170 - 175
C-OH	70 - 80
-OCH ₂ CH ₃	60 - 62
C-COOR	45 - 55
Cyclopentyl CH ₂	20 - 35
-OCH ₂ CH ₃	13 - 15

Representative Infrared (IR) Spectroscopy Data

A specific IR spectrum for **Ethyl 2-hydroxycyclopentanecarboxylate** was not found. The following table outlines the characteristic absorption bands expected for a cyclic hydroxy ester based on established spectroscopic correlations.

Functional Group	Expected Absorption Range (cm ⁻¹)	Intensity
O-H (alcohol)	3500 - 3200	Broad, Strong
C-H (sp ³)	3000 - 2850	Medium to Strong
C=O (ester)	1750 - 1730	Strong
C-O (ester)	1300 - 1000	Strong
C-O (alcohol)	1150 - 1050	Medium to Strong

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for **Ethyl 2-hydroxycyclopentanecarboxylate**. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the purified **Ethyl 2-hydroxycyclopentanecarboxylate** in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Data Acquisition:
 - ^1H NMR: Acquire the spectrum using a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Process the data with an exponential window function and Fourier transform.
 - ^{13}C NMR: Acquire the spectrum on the same instrument. A proton-decoupled sequence is typically used. Due to the lower natural abundance and sensitivity of ^{13}C , a larger number of scans (several hundred to thousands) and a longer relaxation delay (2-5 seconds) are generally required.

Infrared (IR) Spectroscopy

- Sample Preparation (Neat Liquid): Place one drop of pure **Ethyl 2-hydroxycyclopentanecarboxylate** between two salt plates (e.g., NaCl or KBr). Gently press the plates together to form a thin film.
- Data Acquisition: Place the salt plates in the sample holder of an FTIR spectrometer. Record the spectrum over the range of $4000\text{--}400\text{ cm}^{-1}$. Acquire a background spectrum of the clean salt plates prior to the sample analysis and subtract it from the sample spectrum.

Mass Spectrometry (MS)

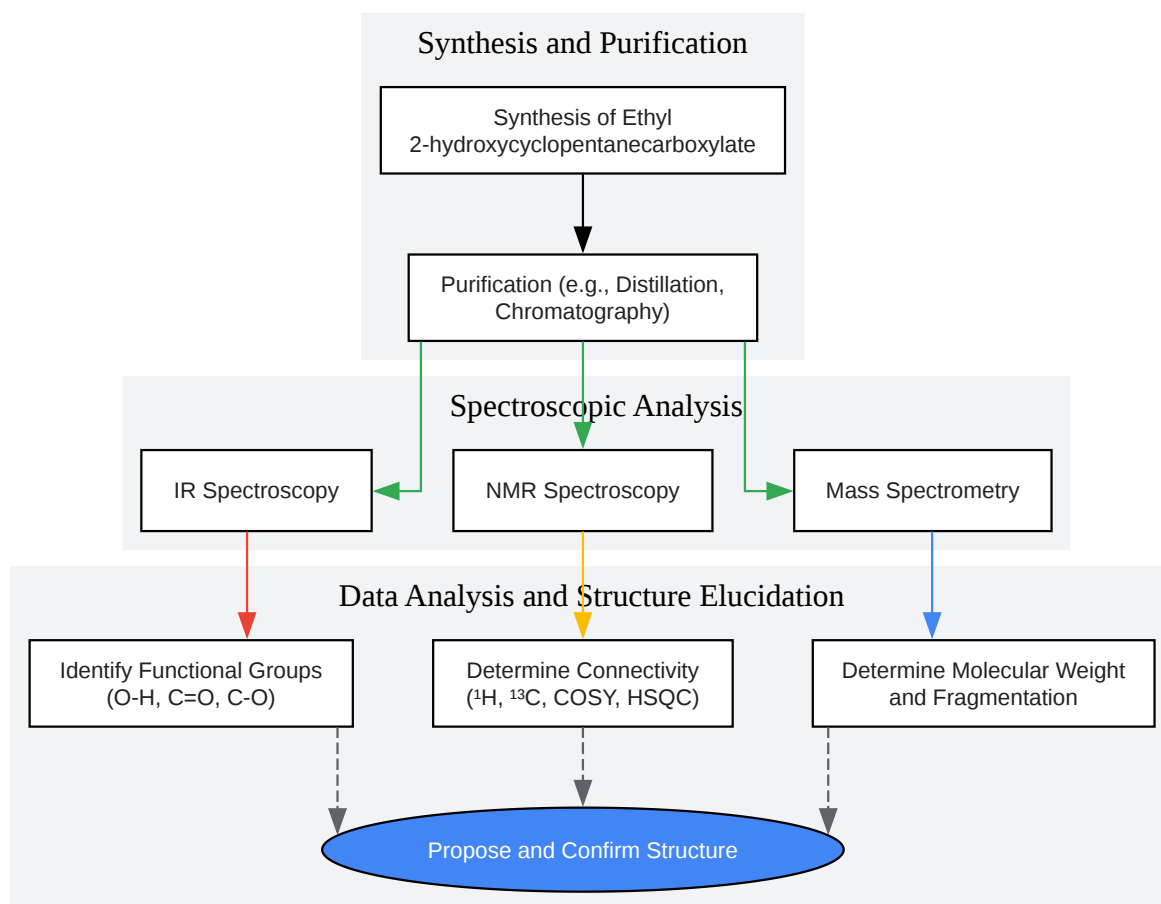
- Sample Introduction: For a volatile compound like **Ethyl 2-hydroxycyclopentanecarboxylate**, gas chromatography-mass spectrometry (GC-MS) is a

suitable technique. The sample (typically 1 μ L of a dilute solution in a volatile organic solvent) is injected into the GC, where it is vaporized and separated on a capillary column.

- **Ionization:** As the compound elutes from the GC column, it enters the mass spectrometer source. Electron ionization (EI) at 70 eV is a common method for generating ions and characteristic fragmentation patterns.
- **Mass Analysis:** The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- **Detection:** The detector records the abundance of each ion, generating a mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of **Ethyl 2-hydroxycyclopentanecarboxylate**.



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Caption: A logical workflow for the synthesis, purification, and spectroscopic analysis of **Ethyl 2-hydroxycyclopentanecarboxylate**.

- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Analysis of Ethyl 2-hydroxycyclopentanecarboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b158189#spectroscopic-data-for-ethyl-2-hydroxycyclopentanecarboxylate\]](https://www.benchchem.com/product/b158189#spectroscopic-data-for-ethyl-2-hydroxycyclopentanecarboxylate)

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com